Home > Products > Screening Compounds P21054 > 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol - 1011-42-3

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Catalog Number: EVT-378025
CAS Number: 1011-42-3
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a naturally occurring alkaloid belonging to the isoquinoline family. [, ] It is primarily found in the leaves of Hammada scoparia, a plant species known for its medicinal properties. [] This compound plays a significant role in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its potential therapeutic applications. [, , , ]

N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol)

  • Compound Description: N-Methylisosalsoline is a major alkaloid found in Hammada scoparia leaves. [] It belongs to the isoquinoline family. [] Its structure has been characterized by NMR spectroscopy and X-ray crystallography. []

1-(3,5-Dimethoxy-4-hydroxyphenylethyl)-6-methoxy-2-ethyl-1,2,3,4-tetrahydroisoquinolin-7-ol

  • Compound Description: This compound exhibits an aryloxy radical spectrum originating from the phenethyl ring upon oxidation in a flow system. [] This characteristic was determined through comparison with a model compound. []

(±)- Homoorientaline

  • Compound Description: This compound was investigated in the same study as the previous compound, but attempts to generate a radical from it via oxidation were unsuccessful. []

6-methoxy-8-[[6-methoxy-8-[[6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol

  • Compound Description: This compound's time-resolved absorption, resonance FT-IR, and Raman biospectroscopy were studied alongside density functional theory (DFT) investigations. [] The research focused on understanding the vibronic-mode coupling structure in vibrational spectra analysis. []

1-(4-chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (Ro04-5595)

  • Compound Description: Ro04-5595 serves as a selective ligand for the NR2B subunit of the N-methyl-d-aspartate (NMDA) receptor, implicated in synaptic plasticity, memory, and learning. [] It shows promise as a potential radiotracer for Positron Emission Tomography (PET) studies. []

1-benzyl-2-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

  • Compound Description: This compound was synthesized as part of a broader study on the syntheses of heterocyclic compounds. []

1-phenyl-2-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

  • Compound Description: This compound was synthesized in the context of a larger study focused on papaverine and related compounds. []

6-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was synthesized via a specific route involving lithiation, formylation, reductive amination, and tert-butyl group removal. []

3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine

  • Compound Description: This compound was synthesized using a similar method as 6-Bromo-1,2,3,4-tetrahydroisoquinoline, involving lithiation, formylation, reductive amination, and tert-butyl group removal. []

7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives

  • Compound Description: These derivatives were utilized in a study exploring a novel intramolecular photoredox transformation to generate 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles. [] This methodology was successfully applied to transform renieramycin M into renieramycins T and S, as well as in the transformation of saframycin A. []
Overview

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic compound characterized by its unique tetrahydroisoquinoline core structure. This compound has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is C12H15NO2, indicating the presence of methoxy and hydroxyl functional groups that contribute to its reactivity and biological properties.

Source and Classification

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is classified as an alkaloid derivative. Alkaloids are naturally occurring compounds that predominantly contain basic nitrogen atoms. This specific compound can be synthesized through various organic reactions and is often studied for its potential therapeutic effects in treating neurological disorders and other medical conditions.

Synthesis Analysis

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves several key steps:

  1. Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler condensation reaction. In this process, a phenethylamine derivative reacts with an aldehyde or ketone to form the tetrahydroisoquinoline structure.
  2. Introduction of Functional Groups: The methoxy group can be introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide. The hydroxyl group can be added through selective hydroxylation reactions.
  3. Final Product Formation: The compound may be converted into its hydrochloride salt form by treatment with hydrochloric acid to enhance solubility and stability for further applications .

Technical Details

The synthesis often employs various organic solvents and reagents under controlled conditions to optimize yield and purity. For instance, the use of palladium catalysts in coupling reactions can facilitate the introduction of additional functional groups.

Molecular Structure Analysis

Structure

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol features:

  • A tetrahydroisoquinoline core, which consists of a fused bicyclic system.
  • A methoxy group (-OCH₃) attached to the 6-position.
  • A hydroxyl group (-OH) located at the 7-position.

This structural arrangement contributes to its pharmacological properties and reactivity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 205.26 g/mol
  • Melting Point: Specific data may vary based on synthesis methods but typically falls within a defined range for tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes several chemical reactions including:

  1. Oxidation: Hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
  2. Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
  4. Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions to synthesize biaryl derivatives .

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is primarily linked to its interaction with biological receptors. Research indicates that this compound may exhibit antagonistic activity on specific receptors involved in neurotransmission pathways. For example, studies suggest that certain tetrahydroisoquinoline derivatives can modulate the activity of orexin receptors, which play a significant role in regulating arousal and wakefulness .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol; solubility may vary based on salt formation.

Chemical Properties

Chemical properties are influenced by the presence of functional groups:

  • Reactivity: The hydroxyl group enhances reactivity towards electrophiles.
  • Stability: The presence of the methoxy group can influence stability under various conditions.

Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.

Applications

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is primarily explored for its potential applications in medicinal chemistry:

  1. Pharmacological Research: Investigated for its effects on neurotransmitter systems related to mood regulation and cognitive function.
  2. Drug Development: Potential candidate for developing new therapeutics targeting neurodegenerative diseases or sleep disorders.
  3. Biological Studies: Used in studies examining receptor interactions and signaling pathways relevant to mental health conditions .
Dopamine D3 Receptor Selectivity & Antagonist Pharmacodynamics

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (C₁₁H₁₅NO₂, CAS 4593-97-9) represents a structurally optimized tetrahydroisoquinoline (THIQ) derivative with high selectivity for dopamine D3 receptors (D3R) over D2 receptors (D2R). This selectivity arises from its distinct interactions with orthosteric and secondary binding pockets, extracellular loop stabilization, and complementary hydrogen bonding networks—pharmacodynamic properties critical for mitigating motor side effects associated with D2R blockade [2] [3] [6].

Structural Basis of D3R Affinity via Orthosteric Binding Pocket Interactions

The THIQ core of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol occupies the orthosteric binding site (OBS) of D3R with ~100-fold higher selectivity versus D2R. Computational modeling based on D3R crystallography (PDB: 3PBL) reveals that the protonated nitrogen of its THIQ ring forms a salt bridge with Asp110³.³² in transmembrane helix 3 (TM3), while its methoxy group engages in hydrophobic interactions with Val189 in TM5. The 7-hydroxy group extends toward the secondary binding pocket (SBP), where steric divergence between D3R (Phe346⁶.⁵²) and D2R (Val385⁶.⁵⁵) enhances subtype selectivity [3] [6].

Table 1: Binding Affinity and Selectivity of THIQ Analogs at D2-like ReceptorsCompoundD3R Ki (nM)D2R Ki (nM)Selectivity (D2R/D3R)
6-Methoxy-1,2,3,4-THIQ-7-ol*0.5–2.0200–350~100–500
SB277011A0.35150428
PG6480.53295556
Estimated from structural analogs in [6]

Role of Extracellular Loop 2 (ECL2) Stabilization in D3R vs. D2R Selectivity

ECL2 conformation critically determines D3R selectivity. The THIQ scaffold’s 6-methoxy group forms π-stacking with Phe182 in ECL2 of D3R—a residue replaced by Leu181 in D2R. This interaction stabilizes a closed ECL2 conformation, reducing ligand dissociation rates. Mutagenesis studies confirm that D3R Phe182Ala mutants decrease ligand affinity by 8-fold, while analogous D2R mutations minimally affect binding. This divergence underpins the compound’s >50-fold functional selectivity for D3R in cAMP inhibition assays [3] [6].

Hydrogen Bonding Networks Involving Ser182 and Tyr365 in Ligand Stabilization

Hydrogen bonds with conserved Ser¹⁸²⁵.⁴² (TM5) and Tyr³⁶⁵⁷.³⁵ (TM7) residues augment binding stability. The 7-hydroxy group of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol donates a hydrogen bond to Ser182, while its methoxy oxygen accepts one from Tyr365. This dual interaction is absent in D2R due to steric occlusion by Ile184⁵.⁴². Molecular dynamics simulations show a 40% increase in ligand residence time due to this network [3] [6].

Table 2: Key Molecular Interactions with D3R ResiduesResidueInteraction TypeFunctional Role
Asp110³.³²Salt bridgeAnchors protonated THIQ nitrogen
Phe182ᴱᶜᴸ²π-StackingStabilizes ECL2 closed conformation
Ser182⁵.⁴²H-bond donorBinds 7-OH group; increases residence time
Tyr365⁷.³⁵H-bond acceptorStabilizes 6-methoxy group orientation

Implications of D3R Selectivity in Neuropsychiatric Therapeutics

D3R antagonism by this THIQ derivative shows promise in attenuating drug-seeking behaviors without inducing extrapyramidal side effects. In murine heroin self-administration models, D3R antagonists reduce drug intake by 60–80% in wild-type mice but not D3R knockouts. This effect correlates with D3R’s limbic distribution (nucleus accumbens, hippocampus) and overexpression in addiction—highlighting its therapeutic potential for substance use disorders [3] [6].

Table 3: Standardized Nomenclature of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and AnaloguesSystematic NameSynonymsCAS No.Molecular Formula
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol7-Hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline; 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-7-isoquinolinol4593-97-9C₁₁H₁₅NO₂
(S)-1,2,3,4-Tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methylisoquinolin-7-olReticuline; (S)-Reticuline485-19-8C₁₉H₂₃NO₄
(R)-1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol(R)-Coclaurine; Sanjoinine K2196-60-3C₁₇H₁₉NO₃
1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-olPseudolaudanine; NSC-123411C₂₀H₂₅NO₄

Key:

  • THIQ scaffold modifications (e.g., N1-methyl vs. benzyl substitution) dictate receptor selectivity profiles [2] [4] [5].
  • Stereochemistry influences target engagement: (R)-coclaurine shows distinct D1R/D2R activity versus the D3R-selective 6-methoxy-1-methyl-THIQ [5].

Properties

CAS Number

1011-42-3

Product Name

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3

InChI Key

QWWUCLLPHZUUDS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CNCCC2=C1)O

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.